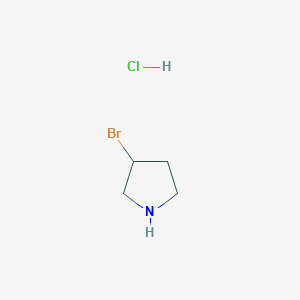

3-Bromopyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Frameworks in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural element in a vast array of natural products and synthetic molecules with significant biological and pharmacological activities. nih.govfrontiersin.org This framework is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals. nih.govfrontiersin.orgtandfonline.com The prevalence of the pyrrolidine scaffold can be attributed to several key factors:

Stereochemistry and 3D Structure: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of well-defined three-dimensional structures. This is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. The stereogenicity of the carbon atoms within the ring provides opportunities for developing stereoisomers with distinct biological profiles. nih.gov

Versatility as a Scaffold: The pyrrolidine ring serves as a versatile scaffold that can be readily functionalized at various positions, enabling the synthesis of diverse libraries of compounds for screening and optimization in drug development. researchgate.net

Presence in Nature: The pyrrolidine motif is found in a wide range of natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in amino acids like proline and hydroxyproline. wikipedia.org This natural prevalence often inspires the design of new synthetic compounds with potential therapeutic applications. nih.gov

Role in Organocatalysis: Chiral pyrrolidine derivatives have emerged as powerful organocatalysts, capable of promoting various chemical transformations in an enantioselective manner. researchgate.netnuph.edu.ua

The incorporation of a bromine atom onto the pyrrolidine framework, as seen in 3-bromopyrrolidine (B3030761), further enhances its synthetic utility, providing a reactive handle for a variety of chemical transformations.

Historical Context of 3-Bromopyrrolidine Hydrochloride in Chemical Research

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of pyrrolidine chemistry. The importance of substituted pyrrolidines in medicinal chemistry has driven the development of synthetic routes to access a wide range of derivatives.

The use of halogenated pyrrolidines, including bromo-substituted variants, likely gained traction as chemists sought versatile building blocks for constructing more complex molecular architectures. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions, making it a valuable functional group in synthetic organic chemistry.

Properties

IUPAC Name |

3-bromopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952748-39-9 | |

| Record name | 3-bromopyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromopyrrolidine Hydrochloride and Its Derivatives

Direct Synthetic Routes to 3-Bromopyrrolidine (B3030761) Hydrochloride

The direct formation of the 3-bromopyrrolidine structure can be achieved through several established and emerging chemical strategies.

Established Synthetic Protocols for 3-Bromopyrrolidines

Traditional methods for the synthesis of 3-bromopyrrolidines often rely on the functional group manipulation of pre-existing pyrrolidine (B122466) rings or related precursors. One common approach involves the reaction of a 1-substituted-Δ3-pyrroline with a concentrated aqueous solution of a hydrogen halide at elevated temperatures, typically above 100°C. For instance, reacting 1-methyl-Δ3-pyrroline hydrobromide with a 60% hydrogen bromide solution at 120-125°C for 24 hours yields 1-methyl-3-bromopyrrolidine.

Another well-established protocol is the bromination of pyrrolidine derivatives containing a hydroxyl group. The direct bromination of 3-hydroxy-1-methylpyrrolidine using a reagent like phosphorus tribromide (PBr³) facilitates a nucleophilic substitution, replacing the hydroxyl group with a bromine atom. This reaction is often exothermic and can be performed under mild conditions without the need for high-pressure apparatus.

| Starting Material | Key Reagents | General Conditions | Product |

|---|---|---|---|

| 1-substituted-Δ3-pyrroline | Concentrated HBr (aq) | 120-125°C, 24 hours | 1-substituted-3-bromopyrrolidine |

| 3-hydroxy-1-methylpyrrolidine | Phosphorus tribromide (PBr³) | Mild, exothermic | 1-methyl-3-bromopyrrolidine |

Emerging Synthetic Approaches to 3-Bromopyrrolidine and its Analogs

More recent advancements in synthetic methodology have focused on developing highly selective and efficient routes to 3-bromopyrrolidines. One notable emerging strategy is the enantioselective bromoaminocyclization, which utilizes amino-thiocarbamate catalysts to mediate the asymmetric delivery of a bromine atom. nih.gov This method allows for the synthesis of chiral 2-substituted 3-bromopyrrolidines via a 5-endo-trig cyclization of N-(but-3-enyl)-4-nitrobenzenesulfonamides, achieving moderate to excellent yields (56-98%) and good enantioselectivities (47-91% ee). nih.gov

Another innovative approach involves the bromoamidation of certain olefinic compounds mediated by a specific catalyst in the presence of N-bromopyrrolidinone (NBP). researchgate.net This reaction proceeds via a 5-endo-trig cyclization to produce enantioenriched trans-2-substituted 3-bromopyrrolidine derivatives with high regioselectivity and stereoselectivity. researchgate.net These catalyst-driven methods represent a significant step forward, providing access to complex and stereochemically defined pyrrolidine structures that are valuable in medicinal chemistry.

Synthesis of Substituted Pyrrolidine Derivatives Utilizing 3-Bromopyrrolidine Scaffolds

The 3-bromopyrrolidine framework is a valuable building block for creating more complex and functionally diverse molecules through various synthetic transformations.

Copper-Catalyzed Borylation Reactions of N-Boc-3-Bromopyrrolidine

A key functionalization of the 3-bromopyrrolidine scaffold is its conversion to a 3-borylated derivative. This transformation can be achieved through copper(I)-catalyzed borylation reactions. In this process, an N-protected 3-bromopyrrolidine, such as N-Boc-3-bromopyrrolidine, reacts with a diboron (B99234) reagent in the presence of a copper(I) catalyst and a suitable base. nih.gov For example, the borylation of unactivated alkyl halides has been successfully demonstrated using a copper(I)/Xantphos catalyst system with potassium tert-butoxide (K(O-t-Bu)) as the base. nih.gov This reaction proceeds via a boryl substitution mechanism, replacing the bromine atom with a boryl group. The resulting 3-borylated pyrrolidines are versatile intermediates that can be used in a wide range of subsequent cross-coupling reactions, significantly expanding the synthetic utility of the original pyrrolidine scaffold. nih.gov

1,3-Dipolar Cycloaddition Strategies for Pyrrolidine Scaffold Construction

The 1,3-dipolar cycloaddition is a powerful and widely utilized strategy for the fundamental construction of the five-membered pyrrolidine ring itself. researchgate.netnih.gov This method is particularly effective for creating polysubstituted pyrrolidines with high stereocontrol. nih.govrsc.orgrsc.org The most common approach involves the reaction of an azomethine ylide, which acts as the 1,3-dipole, with a suitable dipolarophile, typically an alkene or alkyne. researchgate.netnih.govosaka-u.ac.jp

Azomethine ylides are often generated in situ, for example, from the condensation of an α-amino ester (like methyl glycinate) with an aldehyde. rsc.org In the presence of a metal catalyst, these ylides react with dipolarophiles to form the pyrrolidine ring in a single, efficient step that can set multiple stereocenters. nih.govrsc.org The versatility of this method allows for the synthesis of a vast array of pyrrolidine derivatives, including spirocyclic and fused-ring systems, by simply varying the components of the reaction. nih.govnih.gov While this method builds the core ring rather than functionalizing a pre-existing 3-bromopyrrolidine, it is a cornerstone of pyrrolidine synthesis and provides access to scaffolds that can be subsequently halogenated if desired.

Intramolecular Amination Approaches for Pyrrolidine Ring Formation

Intramolecular amination reactions are a key class of cyclization strategies for forming the pyrrolidine ring. osaka-u.ac.jpnih.govorganic-chemistry.orgthieme.de These methods involve the formation of a carbon-nitrogen bond within a single molecule to close the five-membered ring. Prominent examples include intramolecular hydroamination and the Hofmann-Löffler reaction. organic-chemistry.orgthieme.de

The Hofmann-Löffler reaction provides a pathway to pyrrolidines through a radical-mediated process. thieme.de An N-halogenated amine undergoes homolytic cleavage to form a nitrogen-centered radical, which then selectively abstracts a hydrogen atom from the δ-carbon (a 1,5-hydrogen atom transfer). The resulting carbon-centered radical then cyclizes to form the pyrrolidine ring. thieme.de More modern variations of intramolecular amination often employ transition metal catalysts, such as copper or iron, to facilitate the C-H amination under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.orgbohrium.com For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and regioselective route to pyrrolidines. organic-chemistry.org Asymmetric versions of these reactions, such as intramolecular haloamination, can produce chiral pyrrolidine derivatives with high enantioselectivity. nih.govresearchgate.netmdpi.comresearchgate.net

| Method | Key Features | Typical Intermediate |

|---|---|---|

| Hofmann-Löffler Reaction | Radical-mediated cyclization | Nitrogen-centered radical |

| Transition-Metal Catalyzed C-H Amination | Uses catalysts (e.g., Cu, Fe, Pd) for milder conditions | Metal-nitrenoid or radical species |

| Asymmetric Intramolecular Haloamination | Creates chiral pyrrolidines using chiral catalysts | Haliranium ion intermediate |

Reductive Cross-Coupling Methods Involving Bromopyrrolidines

Reductive cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, typically involving the coupling of two electrophilic partners in the presence of a reducing agent. While direct examples utilizing 3-bromopyrrolidine hydrochloride are not extensively documented, the general principles of cobalt- and nickel-catalyzed cross-coupling reactions of 3-halopyrrolidines with organometallic reagents provide a clear pathway for such transformations.

Cobalt-catalyzed cross-coupling reactions have been successfully employed for the arylation of saturated N-heterocycles, including 3-halopyrrolidines. researchgate.net For instance, the coupling of N-protected 3-iodopyrrolidines with various aryl Grignard reagents can be achieved in the presence of a cobalt(II) chloride catalyst and a suitable ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) or tricyclohexylphosphine (B42057) (PCy3). These reactions typically proceed with good to excellent yields, demonstrating the feasibility of forming C(sp³)–C(sp²) bonds at the 3-position of the pyrrolidine ring. mdpi.com A variety of aryl Grignard reagents, including those bearing electron-donating and electron-withdrawing groups, as well as heterocyclic Grignard reagents, have been shown to be effective coupling partners. mdpi.com

The general applicability of these methods suggests that N-protected 3-bromopyrrolidines would be suitable substrates for similar reductive cross-coupling reactions. The choice of protecting group on the pyrrolidine nitrogen is crucial for substrate stability and reactivity.

Table 1: Cobalt-Catalyzed Cross-Coupling of 3-Iodopyrrolidine with Aryl Grignard Reagents mdpi.com

| Entry | Aryl Grignard Reagent | Catalyst System | Yield (%) |

| 1 | Phenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 93 |

| 2 | 4-Methylphenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 85 |

| 3 | 4-Methoxyphenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 88 |

| 4 | 4-Chlorophenylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 74 |

| 5 | 2-Thienylmagnesium bromide | CoCl₂ (5 mol%), TMCD (6 mol%) | 78 |

Photoredox-Catalyzed Alkylation and Cycloaddition Reactions Forming Pyrrolidine Systems

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. nih.govnih.gov This technology has been applied to the functionalization of pyrrolidine systems, including both alkylation and cycloaddition reactions. While direct photoredox-catalyzed reactions on 3-bromopyrrolidine are still emerging, the principles can be extrapolated from related systems.

Photoredox-catalyzed C–H functionalization offers a powerful tool for the direct modification of the pyrrolidine ring. nih.govnih.gov For instance, the generation of an α-amino radical from an N-aryl pyrrolidine can initiate a variety of coupling reactions. Similarly, a remote C–H bond could potentially be functionalized in the presence of a suitable hydrogen atom transfer (HAT) catalyst.

In the context of cycloaddition reactions, photoredox catalysis can facilitate the formation of the pyrrolidine ring itself. For example, [3+2] cycloadditions of nitrogen-based 1,3-dipoles with alkenes, promoted by a photoredox catalyst, represent a versatile route to substituted pyrrolidines. The bromine substituent in a 3-bromopyrrolidine precursor could be installed prior to or after the cycloaddition, or it could be a part of the dipolarophile.

Preparation of 3-Borylated Pyrrolidines from 3-Bromopyrrolidine Precursors

The introduction of a boryl group onto the pyrrolidine scaffold opens up a wide range of subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions. A direct and efficient method for the synthesis of 3-borylated pyrrolidines involves the copper-catalyzed borylation of 3-bromopyrrolidine precursors. nih.gov

Specifically, N-Boc-3-bromopyrrolidine can be converted to potassium N-Boc-3-(trifluoroborato)pyrrolidine. This transformation is typically achieved by reacting the bromo-pyrrolidine with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper catalyst and a suitable ligand, followed by treatment with potassium bifluoride (KHF₂). nih.gov This method is advantageous due to its operational simplicity and the stability of the resulting organotrifluoroborate salt.

Table 2: Copper-Catalyzed Borylation of N-Boc-3-bromopyrrolidine nih.gov

| Substrate | Reagents | Catalyst System | Product | Yield (%) |

| N-Boc-3-bromopyrrolidine | B₂pin₂, KHF₂ | CuI, L-proline | Potassium N-Boc-3-(trifluoroborato)pyrrolidine | 59 |

Synthesis of 3-Hydroxypyrrolidine Derivatives

3-Hydroxypyrrolidine is a valuable chiral building block for the synthesis of numerous pharmaceuticals. The conversion of a 3-bromo substituent to a hydroxyl group represents a direct route to these important derivatives. This transformation can be achieved through nucleophilic substitution, often with inversion of stereochemistry if a chiral center is present.

For instance, 3-bromo-N-methyl-2-pyrrolidone can be converted to 3-hydroxy-N-methyl-2-pyrrolidone by reaction with an alkali metal carbonate. prepchem.com While this example involves a pyrrolidone, the principle of displacing the bromide with a hydroxide (B78521) or a protected hydroxyl equivalent is applicable to 3-bromopyrrolidine itself. The reaction conditions, such as the choice of base and solvent, are critical to avoid elimination side reactions.

Another approach involves the use of N-Boc-3-bromo-4-hydroxypyrrolidine as a precursor for more complex hydroxylated pyrrolidines. rsc.org The bromine at the 3-position can be displaced by various nucleophiles while retaining the hydroxyl group at the 4-position, leading to a range of disubstituted pyrrolidine derivatives.

Table 3: Conversion of a 3-Bromo-pyrrolidone to a 3-Hydroxy-pyrrolidone prepchem.com

| Starting Material | Reagent | Product |

| 3-bromo-N-methyl-2-pyrrolidone | Alkali metal carbonate | 3-hydroxy-N-methyl-2-pyrrolidone |

Synthesis of Pyrrolidine Sulfonamides and Related Analogs

Pyrrolidine sulfonamides are an important class of compounds in medicinal chemistry. The synthesis of these derivatives can be readily achieved starting from 3-bromopyrrolidine precursors. The bromo substituent serves as an electrophilic site for reaction with sulfonamide nucleophiles or as a handle for further functionalization prior to the introduction of the sulfonamide group.

A direct approach involves the reaction of a 3-aminopyrrolidine, which can be derived from 3-bromopyrrolidine via nucleophilic substitution with an azide (B81097) followed by reduction, with a sulfonyl chloride. Alternatively, (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate can react with chlorosulfonyl isocyanate to furnish an N-substituted sulfonamide. biosynth.com

Furthermore, 3-bromopyrrolidines can be used to synthesize 3-pyrrolidinylanilides, which can then be further functionalized. mdma.ch For example, a 3-bromopyrrolidine can be reacted with an aniline (B41778) derivative to form a 3-anilinopyrrolidine, which can then be acylated or reacted with an acid chloride to introduce various side chains. mdma.ch

Development of Pyrrolidine Bis-Cyclic Guanidine (B92328) Compounds

Pyrrolidine bis-cyclic guanidines are a class of compounds that have been explored for their potential as antimicrobial agents. The synthesis of these complex scaffolds has been extensively developed, primarily through solid-phase methodologies. The established synthetic route begins with proline as the core building block.

The synthesis involves the assembly of a tetrapeptide on a solid support, with proline serving as a central spacer. The amide functionalities of the peptide backbone are then exhaustively reduced to yield a resin-bound pentaamine. This polyamine contains two pairs of secondary amines separated by the pyrrolidine ring. Treatment of this intermediate with cyanogen (B1215507) bromide leads to the simultaneous formation of the two cyclic guanidine moieties. This combinatorial approach allows for the generation of large libraries of pyrrolidine bis-cyclic guanidine compounds by varying the amino acid and carboxylic acid building blocks at different positions of the original peptide. It is important to note that this synthetic strategy does not involve this compound as a precursor.

Formation of Fused Diaziridine Derivatives from N-Bromopyrrolidine Species

Fused diaziridines are strained, three-membered heterocyclic systems containing two nitrogen atoms, and their synthesis from pyrrolidine precursors represents an intriguing transformation. The key intermediate for this reaction is an N-bromopyrrolidine species, which can be generated in situ from pyrrolidine.

The reaction typically involves the treatment of a cyclic secondary amine, such as pyrrolidine, with an aminating reagent in the presence of an oxidant. A common and effective method utilizes p-toluenesulfonamide (B41071) as the nitrogen source and N-bromosuccinimide (NBS) as the oxidant in the presence of a base. In this system, NBS first brominates the pyrrolidine nitrogen to form an N-bromopyrrolidine intermediate. This species then reacts with the sulfonamide to ultimately form the fused diaziridine ring. The reaction is thought to proceed through the formation of a cyclic imine followed by amination.

Table 4: Synthesis of Fused Diaziridines from Pyrrolidine

| Starting Material | Reagents | Product |

| Pyrrolidine | p-Toluenesulfonamide, NBS, K₂CO₃ | Fused diaziridine derivative |

Mechanistic Investigations of Reactions Involving 3 Bromopyrrolidine Hydrochloride

Radical Reaction Pathways in Transformations of 3-Bromopyrrolidine (B3030761) Derivatives

Radical reactions offer a powerful and often complementary approach to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The involvement of 3-bromopyrrolidine derivatives in such radical processes has been a subject of detailed mechanistic study.

Alkyl Radical Generation and Subsequent Reactions

The generation of alkyl radicals from precursors like 3-bromopyrrolidine is a foundational step for their participation in a variety of synthetic transformations. iu.edu The homolytic cleavage of the carbon-bromine bond is a common method to generate the corresponding 3-pyrrolidinyl radical. This can be initiated by various means, including the use of radical initiators or photoredox catalysis. iu.edursc.org Once generated, these alkyl radicals can participate in a range of reactions, including additions to multiple bonds and atom transfer reactions. wikipedia.org

Amidyl Radical Cyclization Processes

Amidyl radicals are another important class of reactive intermediates that can be generated in the presence of pyrrolidine (B122466) scaffolds. These radicals can undergo efficient cyclization reactions to form new heterocyclic ring systems. rsc.org The 5-exo-trig cyclization of an amidyl radical onto a tethered alkene is a particularly favorable process, leading to the formation of five-membered rings. rsc.org

Recent research has demonstrated the aminodifluoroallylation of alkenes using pendent N-aryl amides, which proceeds through the formation of an amidyl radical. This process involves a cascade of events including proton-coupled electron transfer (PCET) to form the amidyl radical, followed by a 5-exo cyclization. rsc.org Such cyclization processes are valuable for the construction of complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

Radical-Polar Crossover Mechanisms in Catalytic Cycles

A fascinating and increasingly utilized concept in modern organic synthesis is the radical-polar crossover (RPC) mechanism. chemrxiv.orgnih.govrsc.org This process bridges one-electron (radical) and two-electron (ionic) chemistry within a single catalytic cycle, enabling unique and powerful transformations. nih.govresearchgate.net In the context of reactions involving bromopyrrolidine derivatives, an initially formed radical can be oxidized to a corresponding cation, which then undergoes polar reactions.

For example, a radical generated from a 3-bromopyrrolidine derivative could be oxidized by a photocatalyst to a carbocationic intermediate. chemrxiv.org This cation can then be trapped by a nucleophile, leading to the formation of a new bond. This strategy has been employed in the synthesis of cyclic amines through a three-component radical-polar crossover cycloaddition, where a primary sulfonamide acts as both a radical precursor and a nucleophile. chemistryviews.org The ability to switch between radical and polar pathways provides a powerful tool for controlling reactivity and selectivity. nih.gov

Role of Catalysts in Reaction Mechanisms Utilizing Bromopyrrolidine Scaffolds

Catalysts play a pivotal role in orchestrating the complex series of events in many reactions involving bromopyrrolidine scaffolds. They can influence reaction rates, selectivities, and even the operative mechanistic pathway.

Substrate-Promoted Catalyst Activation

In some catalytic systems, the substrate itself can play an active role in the activation of the catalyst. This phenomenon, known as substrate-promoted catalyst activation, can lead to more efficient and selective transformations. For example, in certain copper-catalyzed aerobic aminooxygenation reactions, the coordination of the substrate to a Cu(II) precursor is proposed to trigger its reduction to the catalytically active Cu(I) species. chemrxiv.orgacs.org This initial reduction event is crucial for initiating the catalytic cycle, which may then proceed through a free radical mechanism involving an amidyl radical. chemrxiv.orgacs.org This substrate-promoted activation avoids the need for external reducing agents and can lead to milder reaction conditions. acs.org

The following table summarizes a selection of research findings related to substrate-promoted catalyst activation:

| Catalyst System | Substrate Type | Proposed Activation | Outcome | Reference |

| Cu(OAc)2/neocuproine | Cinnamyl N-alkoxycarbamates | Substrate coordination promotes Cu(II) to Cu(I) reduction | Aerobic aminooxygenation via an amidyl radical pathway | chemrxiv.orgacs.org |

| Pd(OAc)2 | Anilides | Coordination of anilide facilitates C-H activation | Ortho-coupling with arylsilanes | nih.gov |

Ligand Effects on Catalytic Pathways and Reactivity

The ligands coordinated to a metal center are not mere spectators but actively participate in the catalytic process, profoundly influencing its outcome. numberanalytics.comnumberanalytics.com This "ligand effect" can manifest in several ways, including modulating the electronic and steric properties of the catalyst, which in turn affects its reactivity, selectivity, and stability. numberanalytics.com

In the context of palladium catalysis, for instance, the choice of ligand can dramatically alter the course of a reaction. The bite angle of bidentate phosphine (B1218219) ligands is a critical parameter that can influence the geometry and stability of catalytic intermediates, thereby affecting reaction rates and selectivities. cmu.edu Similarly, in copper-catalyzed reactions, the use of different phenanthroline-based ligands can lead to significant differences in product yields and can even switch the reaction mechanism from an aminocupration pathway to an amidyl radical pathway. chemrxiv.orgacs.org The electronic properties of the ligands can also play a role, although clear trends are not always observed. acs.org

The table below highlights some examples of ligand effects in catalysis:

| Metal | Ligand Type | Observed Effect | Reaction Type | Reference |

| Palladium | Bidentate Phosphines | Bite angle influences reaction rate and selectivity | Cross-coupling | cmu.edu |

| Copper | Phenanthrolines | Switches mechanism from aminocupration to amidyl radical pathway | Aerobic aminooxygenation | chemrxiv.orgacs.org |

| Gold | Ferrocenylphosphine | Pendant Lewis base essential for high enantioselectivity | Asymmetric aldehyde reaction | nih.gov |

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving 3-bromopyrrolidine hydrochloride and related structures hinges on the identification and characterization of transient species, namely reaction intermediates and transition states. Modern mechanistic studies employ a combination of experimental techniques and computational chemistry to map the energy landscape of a reaction, providing detailed insights into the transformation pathways. smu.edunih.govconsensus.app

Computational approaches are fundamental to understanding these transient structures. consensus.app Methods such as the analysis of stationary points on the Potential Energy Surface (PES) for reactants, products, and transition states, along with Intrinsic Reaction Coordinate (IRC) analysis, delineate the energetic and structural changes throughout a reaction. nih.govresearchgate.net These theoretical tools allow for the investigation of species that are too short-lived to be observed experimentally, including "hidden intermediates" and "hidden transition states". nih.gov

Key Reaction Intermediates

In reactions involving the pyrrolidine scaffold, several types of intermediates have been proposed and investigated. The stability and subsequent reaction pathways of these intermediates are crucial in determining the final product distribution.

One significant intermediate is the bicyclic aziridinium (B1262131) salt . This species has been identified in the ring-expansion reaction of 2-(2-hydroxyethyl)-3-methylaziridines, which leads to the formation of 3-bromopyrrolidines. researchgate.net The reaction proceeds via the formation of this strained bicyclic intermediate, which is then opened by a nucleophilic attack of the bromide ion to yield the 3-bromopyrrolidine ring system. researchgate.net

In other contexts, reactions involving pyrrolidine derivatives can generate highly reactive intermediates whose stability dictates the reaction's success. For instance, in reactions of this compound with potent nucleophiles like organolithium reagents, the instability of the resulting intermediates can be a significant challenge. bris.ac.uk Similarly, mechanistic experiments on the synthesis of fused diaziridines from cyclic amines like pyrrolidine have shown the in-situ formation of N-bromopyrrolidine species. thieme-connect.com These N-bromoamines are key reactive intermediates that are consumed in subsequent steps to form the final product. thieme-connect.com

The table below summarizes key intermediates identified in reactions related to the 3-halopyrrolidine scaffold.

| Intermediate Type | Precursor/Reaction | Method of Observation/Inference | Reference |

|---|---|---|---|

| Bicyclic Aziridinium Salt | Ring expansion of 2-(2-hydroxyethyl)aziridines to form 3-bromopyrrolidines. | Proposed as a key intermediate in the reaction mechanism. | researchgate.net |

| N-Bromopyrrolidine | Reaction of pyrrolidine with N-bromosuccinimide (NBS) during diaziridination. | Mechanistic experiments involving treatment of pyrrolidine with NBS. | thieme-connect.com |

| Organometallic Intermediate | Reaction of this compound with phenyl lithium. | Inferred from the observed instability of the reaction mixture. | bris.ac.uk |

Transition State Analysis

The geometry and energy of transition states are paramount in controlling the rate and stereoselectivity of chemical reactions. For pyrrolidine derivatives, several studies have highlighted the role of specific transition state structures.

In diastereoselective reactions, the formation of a specific stereoisomer is often attributed to a highly organized, cyclic transition state. researchgate.net For example, the high diastereoselectivity observed in the synthesis of certain substituted pyrrolidines is rationalized by a cyclic transition state model during the key bond-forming step. researchgate.net

A notable example of transition state analysis in a related system is the Smiles rearrangement . In one study involving a pyrrolidine derivative, a Smiles rearrangement was proposed to proceed through a 6-membered transition state . sci-hub.se This intramolecular displacement, initiated by a nucleophilic secondary hydroxide (B78521), explains the formation of the observed product. sci-hub.se

Furthermore, the stereochemical outcome of nucleophilic substitution reactions at the C-3 position of the pyrrolidine ring provides strong evidence for the nature of the transition state. A Mitsunobu reaction involving a hydroxyl-pyrrolidine derivative, which proceeded with a clean inversion of stereochemistry, is indicative of an Sₙ2-type mechanism and its corresponding trigonal bipyramidal transition state. sci-hub.se

The following table outlines examples of transition states analyzed in reactions of pyrrolidine-based compounds.

| Transition State Type | Reaction | Key Feature/Outcome | Reference |

|---|---|---|---|

| Cyclic Transition State | Aldol addition leading to substituted pyrrolidines. | Controls the high diastereoselectivity of the reaction. | researchgate.net |

| 6-Membered Transition State | Smiles rearrangement in a pyrrolidine derivative. | Facilitates intramolecular aromatic nucleophilic substitution. | sci-hub.se |

| Sₙ2-like Transition State | Mitsunobu reaction at the C-3 position of a pyrrolidine. | Results in complete inversion of stereochemistry. | sci-hub.se |

Stereochemical Aspects of 3 Bromopyrrolidine Hydrochloride Synthesis and Reactivity

Enantioselective Synthesis Approaches to Chiral 3-Bromopyrrolidine (B3030761) Derivatives

The development of enantioselective methods to produce chiral 3-bromopyrrolidine derivatives is of significant interest due to their role as valuable building blocks in medicinal chemistry. A prominent strategy involves the organocatalytic α-bromination of aldehydes followed by in-situ cyclization with an amine. For instance, a highly enantioselective approach to 2-substituted 3-bromopyrrolidines has been successfully developed. rsc.org

Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgnih.gov This approach allows for the construction of the pyrrolidine (B122466) ring with high stereocontrol. The versatility of this method enables access to a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org By employing chiral catalysts, such as those derived from amino acids or BINOL, it is possible to direct the cycloaddition to favor the formation of one enantiomer over the other. wikipedia.org For example, the use of chiral phosphoric acids as catalysts has proven effective in promoting enantioselective aza-Michael reactions to form chiral pyrrolidines. whiterose.ac.uk

Furthermore, enantioselective bromocyclization reactions provide a direct route to chiral 3-bromopyrrolidines. The use of anionic chiral phase-transfer catalysts can facilitate the bromocyclization of tryptamines to produce chiral 3-bromopyrroloindolines with high enantioselectivity. researchgate.net These methods highlight the ongoing efforts to develop efficient and highly selective syntheses of chiral 3-bromopyrrolidine derivatives.

Table 1: Examples of Enantioselective Synthesis Approaches

| Method | Catalyst/Reagent | Key Feature | Reference |

| Organocatalytic α-bromination/cyclization | Organocatalyst | High enantioselectivity for 2-substituted 3-bromopyrrolidines | rsc.org |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Complexes or Organocatalysts | Versatile for various stereochemical patterns | rsc.orgnih.gov |

| Chiral Phosphoric Acid Catalysis | (R)-TRIP | Kinetic resolution of racemic cyclization precursors | whiterose.ac.uk |

| Enantioselective Bromocyclization | Anionic Chiral Phase-Transfer Catalyst | Direct synthesis of chiral 3-bromopyrroloindolines | researchgate.net |

Diastereoselective Control in Pyrrolidine Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are generated during the formation of the pyrrolidine ring. acs.org One effective strategy is the 1,3-dipolar cycloaddition reaction, where the stereochemical outcome can be influenced by the geometry of the azomethine ylide and the nature of the dipolarophile. conicet.gov.arnih.gov The use of chiral auxiliaries attached to the azomethine ylide can effectively control the stereochemistry of the cycloaddition, leading to either endo- or exo-selective products. nih.gov

Furthermore, substrate-controlled diastereoselective synthesis has been demonstrated in the addition of silyl-substituted organolithium compounds to chiral sulfinimines, followed by intramolecular cyclization to yield highly diastereomerically enriched pyrrolidines. acs.org The choice of catalyst and reaction conditions can also play a pivotal role in dictating the diastereoselectivity. For instance, reversing the order of addition of a catalyst and substrate in certain annulation reactions can lead to the selective formation of different diastereomers. acs.org The ability to predictably control the relative stereochemistry of multiple centers is a significant advancement in the synthesis of complex pyrrolidine structures. thieme-connect.com

A study on the synthesis of complex pyrrolidines demonstrated that a simple reversal of the addition order of the catalyst and substrate results in the highly selective and predictable formation of two discrete diastereomers. acs.org This highlights the subtle yet powerful influence of reaction parameters on stereochemical outcomes.

Determination of Absolute and Relative Stereochemistry

The unambiguous determination of both the absolute and relative stereochemistry of 3-bromopyrrolidine derivatives is essential for understanding their structure-activity relationships. libretexts.orgucalgary.ca X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, providing a definitive three-dimensional structure. nih.govlibretexts.org

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative stereochemistry of diastereomers. conicet.gov.ar Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons within a molecule, allowing for the assignment of relative configurations. nih.govnih.gov For example, in the case of substituted pyrrolidines, NOE contacts can help determine the cis or trans relationship between substituents on the ring. conicet.gov.ar

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful tools for assigning the absolute configuration of chiral molecules in solution. mdpi.com By comparing the experimental CD spectrum with theoretically calculated spectra for different enantiomers, the absolute configuration can be confidently assigned. mdpi.com Furthermore, chemical correlation, where a compound of unknown stereochemistry is converted through a series of stereochemically defined reactions to a compound of known absolute configuration, remains a classic and reliable method. libretexts.orgucalgary.ca

Table 2: Methods for Stereochemical Determination

| Technique | Information Provided | Key Aspects | Reference |

| X-ray Crystallography | Absolute Configuration | Provides a definitive 3D structure of a crystalline compound. | nih.govlibretexts.org |

| NMR Spectroscopy (NOESY) | Relative Stereochemistry | Determines spatial proximity of atoms, revealing relative configurations of diastereomers. | conicet.gov.arnih.gov |

| Circular Dichroism (CD) | Absolute Configuration | Compares experimental and theoretical spectra to assign absolute configuration in solution. | mdpi.com |

| Chemical Correlation | Relative and Absolute Configuration | Relates the stereochemistry of an unknown compound to a known standard through stereospecific reactions. | libretexts.orgucalgary.ca |

Chiral Resolution Techniques and Strategies for Pyrrolidine Enantiomers

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution becomes a necessary strategy to separate a racemic mixture of pyrrolidine enantiomers. wikipedia.org The classical method of resolution involves the formation of diastereomeric salts by reacting the racemic pyrrolidine with a chiral resolving agent, such as a chiral acid or base. nih.govlumenlearning.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglumenlearning.com The resolved diastereomers can then be converted back to the individual enantiomers.

Chromatographic methods are also widely employed for the separation of enantiomers. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. nih.govnumberanalytics.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have shown high success rates in resolving a wide range of chiral compounds, including pyrrolidine derivatives. nih.govnumberanalytics.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. whiterose.ac.ukrsc.org Enzymatic resolutions, which utilize the high stereoselectivity of enzymes, are also an effective and environmentally friendly approach for resolving racemic pyrrolidines. numberanalytics.comrsc.org These biocatalytic methods often operate under mild conditions and can achieve very high enantioselectivity. rsc.org

Table 3: Chiral Resolution Strategies

| Technique | Principle | Advantages | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. | Well-established, can be cost-effective for large scale. | nih.govwikipedia.org |

| Chiral Chromatography (HPLC/GC) | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | nih.govnumberanalytics.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide access to both enantiomers. | whiterose.ac.ukrsc.org |

| Enzymatic Resolution | High stereoselectivity of enzymes to transform one enantiomer. | Mild reaction conditions, high enantioselectivity. | numberanalytics.comrsc.org |

Spectroscopic and Structural Elucidation Methodologies for 3 Bromopyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromopyrrolidine (B3030761) hydrochloride. emerypharma.com It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. emory.edu

1D and 2D NMR Techniques for Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the structure of 3-Bromopyrrolidine hydrochloride. emerypharma.comresearchgate.net

¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). emerypharma.com For this compound, specific signals corresponding to the protons on the pyrrolidine (B122466) ring and those adjacent to the bromine and nitrogen atoms can be identified and assigned.

¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound will give a distinct signal, revealing the total number of carbon atoms and their chemical environments. ipb.pt

2D NMR Techniques: When 1D spectra are complex or ambiguous, 2D NMR experiments are employed to establish correlations between different nuclei. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is invaluable for tracing the connectivity of protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. ipb.pt

Stereochemical Assignment and Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and preferred conformation of cyclic molecules like this compound. asianpubs.orgsemanticscholar.org

Nuclear Overhauser Effect (NOE): NOE experiments, such as 1D NOE difference spectra or 2D NOESY, are used to identify protons that are close to each other in space, regardless of whether they are directly bonded. ipb.pt This information is critical for assigning the relative stereochemistry (cis or trans) of substituents on the pyrrolidine ring. sci-hub.se For instance, an NOE between a proton on the bromine-bearing carbon and a specific proton on an adjacent carbon can establish their spatial relationship.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. By analyzing these values, the preferred conformation of the five-membered pyrrolidine ring (e.g., envelope or twist) can be inferred. asianpubs.org

Variable Temperature NMR Experiments

Variable temperature (VT) NMR experiments are employed to study dynamic processes within a molecule, such as conformational changes. ox.ac.ukox.ac.uknumberanalytics.com For this compound, the pyrrolidine ring can undergo rapid interconversion between different conformations. At room temperature, this can lead to broadened NMR signals. By lowering the temperature, this interconversion can be slowed down, allowing for the "freezing out" and observation of individual conformers. ox.ac.ukox.ac.uk This provides valuable information about the energy barriers between different conformations. unibas.it

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry is a vital technique used to determine the molecular weight of this compound and to gain information about its structure through fragmentation analysis. nih.govumich.edu The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. frontiersin.org Fragmentation patterns observed in the mass spectrum can reveal the connectivity of atoms within the molecule, as weaker bonds tend to break preferentially. shimadzu.com

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. figshare.commhlw.go.jp When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of energy at these characteristic frequencies. For this compound, IR spectroscopy can confirm the presence of N-H bonds in the pyrrolidinium (B1226570) ion and C-H bonds of the aliphatic ring. figshare.com The C-Br stretch would also have a characteristic absorption in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet or visible light by a compound. jopir.inijprajournal.com While generally more useful for compounds with chromophores (light-absorbing groups) like aromatic rings or conjugated systems, it can still be used for qualitative analysis of this compound. pageplace.deresearchgate.net The absence of significant absorption in the UV-Vis region would be consistent with the structure of this compound, which lacks extensive electron delocalization. ijpra.com It is a simple and rapid method that can be used to check for the presence of impurities that do contain chromophores. jopir.in

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. thieme-connect.de This powerful technique provides a three-dimensional map of electron density within a crystal, allowing for the precise placement of each atom in the molecule.

The process involves irradiating a single, high-quality crystal of the compound with X-rays. For organic compounds containing heavier atoms like bromine, a crystal size of 0.1 to 0.3 mm in each direction is often sufficient. thieme-connect.de The diffraction pattern generated by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Software such as SHELX is then used to solve the crystal structure and refine the atomic positions.

A critical aspect of determining the absolute configuration is the phenomenon of anomalous scattering. nih.gov When the X-ray energy is near an absorption edge of an atom (like bromine), the scattering factor becomes a complex number. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer. researchgate.net A Flack parameter close to zero with a small standard uncertainty indicates a high level of confidence in the assigned absolute configuration. nih.govresearchgate.net

For a successful determination of absolute configuration using X-ray diffraction, two primary conditions must be met. Firstly, the compound must be enantiomerically pure and crystallize in a non-centrosymmetric space group. Secondly, at least one atom in the structure must exhibit significant anomalous scattering with the chosen X-ray radiation. thieme-connect.de The presence of the bromine atom in this compound makes it an ideal candidate for this type of analysis.

Advanced Spectroscopic Techniques and Chemometric Data Evaluation

Beyond single-crystal X-ray diffraction, a suite of advanced spectroscopic techniques coupled with chemometric data evaluation methods are employed to analyze this compound, particularly within complex mixtures or for quality control purposes. nih.govresearchgate.net These methods are essential for extracting meaningful information from large and complex datasets generated by modern analytical instruments. nih.govenfsi.eu

Advanced spectroscopic methods can include techniques like two-dimensional nuclear magnetic resonance (2D NMR), which provides detailed information about molecular structure and connectivity, and surface-enhanced Raman spectroscopy (SERS), a highly sensitive technique for detecting molecules. numberanalytics.com The data from these techniques are often high-dimensional and require sophisticated analysis. numberanalytics.comnih.gov

Principal Component Analysis (PCA) in Spectral Data Interpretation

Principal Component Analysis (PCA) is a fundamental and widely used unsupervised pattern recognition technique in chemometrics. researchgate.net It is often the first step in exploring large spectral datasets. researchgate.net PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.netga.gov.au The first PC accounts for the largest possible variance in the dataset, and each succeeding component accounts for the highest possible remaining variance. ga.gov.au

In the context of spectral data, PCA can be used to:

Identify clustering of samples with similar spectral features. researchgate.net

Detect outliers that may be due to experimental error or sample contamination. researchgate.net

Reduce the size of the data with minimal loss of information, preparing it for further analysis. learnche.org

For instance, in the analysis of spectroscopic data from a set of samples, a scores plot of the first few PCs can reveal natural groupings of the samples, while the corresponding loadings plot can indicate which spectral regions (e.g., specific wavelengths or chemical shifts) are responsible for the observed separation. researchgate.netresearchgate.net

Wavelength Correlation and Euclidean Distance Methods

Wavelength correlation and Euclidean distance are methods used to quantify the similarity or dissimilarity between spectra.

Wavelength Correlation: This method assesses the linear relationship between the absorbance values at different wavelengths across a set of samples. A high correlation between two wavelengths suggests that they are influenced by the same chemical component.

Euclidean Distance: In a multidimensional space where each dimension represents a wavelength, the Euclidean distance between two spectra is the straight-line distance between the points representing those spectra. A smaller Euclidean distance indicates a higher degree of similarity between the two spectra.

These methods are often used in conjunction with clustering algorithms to group similar spectra together, which can be useful for classification and quality control.

Soft Independent Modeling of Class Analogies (SIMCA)

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to build a model for a single class of samples. readthedocs.iowikipedia.org For each class, a PCA model is developed using a training set of known samples. wikipedia.org To classify a new, unknown sample, its distance to the model (residual distance) and its distance within the model hyper-plane (score distance or Hotelling's T²) are calculated. readthedocs.io

A sample is considered to belong to the class if both of these distances are within certain statistical limits. wikipedia.org SIMCA is particularly useful for authentication and quality control, where the goal is to determine if a new sample is consistent with a known group of authentic samples. readthedocs.io A more modern and data-driven version of SIMCA, known as DD-SIMCA, offers improved methods for estimating the acceptance areas for classification. readthedocs.ionih.gov

Partial Least Squares (PLS) Regression and Discriminant Analysis (PLS-DA)

Partial Least Squares (PLS) is a multivariate statistical method that relates two matrices of data, X (e.g., spectral data) and Y (e.g., concentration or class membership), to each other. nih.gov

PLS Regression (PLSR): This is used for quantitative analysis to build a predictive model when Y is a continuous variable. It is particularly effective when the number of predictor variables is large and there is multicollinearity among them. redalyc.org

Partial Least Squares Discriminant Analysis (PLS-DA): This is a classification method used when Y is a categorical variable. metabolon.commixomics.org PLS-DA is a supervised technique that aims to find latent variables that maximize the separation between predefined classes. metabolon.comrsc.org It is widely used in fields like metabolomics and pharmaceutical analysis for tasks such as identifying biomarkers and classifying samples based on their spectral profiles. metabolon.comnih.gov The results of a PLS-DA are often visualized using scores plots, which show the separation of the different classes. uniroma1.it

Parallel Factor Analysis (PARAFAC) for Spectral Resolution

Parallel Factor Analysis (PARAFAC), also known as the Canonical Decomposition (CANDECOMP), is a multi-way data analysis method that generalizes PCA to higher-order data arrays (e.g., three-way or four-way data). nih.govleidenuniv.nl For example, a set of excitation-emission matrix (EEM) fluorescence spectra collected over time would form a three-way data array. nih.gov

A key advantage of PARAFAC is its ability to uniquely resolve the underlying spectral and temporal profiles of individual components in a mixture without requiring prior knowledge of the pure component spectra, a property known as the "uniqueness" or "second-order advantage." leidenuniv.nlleidenuniv.nl This makes it a powerful tool for the deconvolution of complex, overlapping signals in chromatography and spectroscopy. nih.gov Determining the correct number of components is a critical step in PARAFAC modeling, and diagnostics like the core consistency diagnostic (CORCONDIA) are used for this purpose. leidenuniv.nl

Data Tables

Table 1: Key Chemometric Techniques and Their Applications

| Technique | Abbreviation | Type | Primary Application |

| Principal Component Analysis | PCA | Unsupervised | Data exploration, dimensionality reduction, outlier detection. researchgate.net |

| Soft Independent Modeling of Class Analogies | SIMCA | Supervised | Classification, authentication, quality control. readthedocs.iowikipedia.org |

| Partial Least Squares Regression | PLSR | Supervised | Quantitative analysis, prediction of continuous variables. redalyc.org |

| Partial Least Squares Discriminant Analysis | PLS-DA | Supervised | Classification, discrimination between predefined groups. metabolon.commixomics.org |

| Parallel Factor Analysis | PARAFAC | Multi-way | Resolution of overlapping signals, analysis of higher-order data. nih.govleidenuniv.nl |

Raman Spectroscopy in Molecular Analysis

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about the chemical structure, phase, and molecular interactions within a material. acs.org The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different frequency, and this difference, known as the Raman shift, corresponds to the energy of the vibrational modes of the molecule. wikipedia.org

A Raman spectrum consists of a plot of the intensity of the scattered light versus the Raman shift, typically expressed in wavenumbers (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, making the Raman spectrum a unique "fingerprint" of a substance. researchgate.net The position, intensity, and width of the Raman bands can provide information on the chemical composition and molecular structure of a sample. researchgate.net

For a molecule like this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the pyrrolidine ring, the C-Br bond, and the N-H group of the hydrochloride salt. The analysis of these bands can confirm the molecular structure and provide insights into the conformational properties of the molecule.

Detailed Research Findings

While a dedicated, publicly available experimental Raman spectrum for this compound is not readily found in the literature, the expected vibrational modes can be inferred from studies on related compounds, such as pyrrolidine, its derivatives, and other halogenated organic molecules. scialert.netresearchgate.net Computational chemistry methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the vibrational frequencies and Raman intensities of molecules with a high degree of accuracy. arxiv.orgscm.com

The vibrational modes of this compound can be broadly categorized into the following regions:

High-frequency region (2800-3300 cm⁻¹): This region is dominated by the stretching vibrations of the C-H and N-H bonds. The protonated amine group (N⁺-H₂) in the hydrochloride salt is expected to show characteristic stretching bands. researchgate.net

Mid-frequency region (1200-1600 cm⁻¹): This region typically contains the scissoring, twisting, and wagging vibrations of the CH₂ groups within the pyrrolidine ring. scialert.net

Low-frequency region (below 1200 cm⁻¹): This region is rich in information and includes the C-N stretching vibrations, C-C stretching vibrations of the ring, and, significantly, the C-Br stretching vibration. The position of the C-Br stretching mode is sensitive to the conformation of the molecule.

Based on the analysis of similar molecules, a tentative assignment of the major Raman bands for this compound can be proposed.

Interactive Data Table: Predicted Raman Shifts for this compound

The following table outlines the predicted Raman shifts and their corresponding vibrational assignments for this compound. These values are based on data from analogous compounds and general vibrational frequency tables. scialert.netresearchgate.nethawaii.edu

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3260 | N-H Symmetric Stretch | Pyrrolidinium N⁺-H₂ |

| ~3080 | N-H Asymmetric Stretch | Pyrrolidinium N⁺-H₂ |

| ~2950 | CH₂ Asymmetric Stretch | Pyrrolidine Ring CH₂ |

| ~2870 | CH₂ Symmetric Stretch | Pyrrolidine Ring CH₂ |

| ~1460 | CH₂ Scissoring | Pyrrolidine Ring CH₂ |

| ~1350 | CH₂ Wagging | Pyrrolidine Ring CH₂ |

| ~1250 | CH₂ Twisting | Pyrrolidine Ring CH₂ |

| ~1050 | C-N Stretch | Pyrrolidine Ring C-N |

| ~880 | C-C Ring Breathing | Pyrrolidine Ring C-C |

| ~650 | C-Br Stretch | Carbon-Bromine Bond |

It is important to note that the exact positions of the Raman bands can be influenced by factors such as the physical state of the sample (solid or solution), intermolecular interactions, and the specific crystalline form. dtu.dk Experimental verification through the acquisition of a Raman spectrum of a pure sample of this compound is necessary for definitive assignment of all vibrational modes.

Theoretical and Computational Studies on 3 Bromopyrrolidine Hydrochloride and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov It is frequently used to determine the energetics of chemical reactions, providing key thermodynamic data such as enthalpy (ΔH), and Gibbs free energy (ΔG). stackexchange.comresearchgate.net These values indicate whether a reaction is favorable and to what extent.

For 3-Bromopyrrolidine (B3030761) hydrochloride, DFT calculations can elucidate the energetics of its key reactions, such as nucleophilic substitutions at the C3 position or N-alkylation reactions. nih.gov The process involves calculating the total electronic energy of reactants, products, and any intermediates or transition states. stackexchange.com The reaction energy (ΔE) is then calculated as the difference between the total energy of the products and the reactants. To obtain more experimentally relevant data like enthalpy, corrections for zero-point vibrational energy (ZPVE), thermal contributions, and pressure-volume (PV) work are incorporated. stackexchange.com

Table 1: Illustrative DFT-Calculated Reaction Energies for Nucleophilic Substitution on a Model 3-Bromopyrrolidine System

| Nucleophile (Nu⁻) | Reaction Energy (ΔE) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Cyanide (CN⁻) | -15.2 | -14.8 |

| Azide (B81097) (N₃⁻) | -12.5 | -12.1 |

| Hydroxide (B78521) (OH⁻) | -9.8 | -9.5 |

| Thiolate (CH₃S⁻) | -18.0 | -17.6 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations. It models the reaction: 3-bromopyrrolidine + Nu⁻ → 3-substituted-pyrrolidine + Br⁻.

These calculations help chemists to screen potential reactions and focus experimental efforts on the most promising pathways.

Mechanistic Pathway Modeling and Energetic Analysis

Beyond simple reaction energetics, DFT is instrumental in mapping out entire reaction mechanisms. acs.org This involves identifying and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier (Ea).

Computational modeling of mechanistic pathways for reactions involving 3-Bromopyrrolidine hydrochloride, such as its participation in [3+2] cycloaddition reactions to form more complex heterocyclic systems, can reveal whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.netnih.gov For example, in the synthesis of spiro[indoline-pyrrolidine] derivatives, DFT has been used to confirm the regio- and stereochemical outcomes by analyzing the energies of different possible transition states. iaea.org

By calculating the energy profile, researchers can identify the rate-determining step (the step with the highest activation barrier) of a multi-step reaction. acs.org This knowledge is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve reaction rates and yields.

Table 2: Example of an Energetic Profile for a Hypothetical Two-Step Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-Bromopyrrolidine + Reagent | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Reaction Intermediate | +5.3 |

| TS2 | Second Transition State | +18.7 |

| Products | Final Products | -10.4 |

Note: This table represents a hypothetical energy profile to illustrate the data obtained from mechanistic modeling. "TS1" represents the rate-determining step due to its higher relative energy.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. beilstein-journals.org The specific conformation can significantly influence the molecule's reactivity and its interactions with other molecules, such as enzymes or catalysts.

Conformational Analysis using computational methods can identify the most stable conformations and the energy barriers between them. The geometry of the pyrrolidine ring is often described by pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org DFT calculations can be used to optimize the geometries of various conformers and determine their relative energies. acs.org

Molecular Dynamics (MD) simulations offer a more dynamic picture of conformational flexibility. cresset-group.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows researchers to observe conformational changes, such as the interconversion between different puckered forms of the pyrrolidine ring. ucr.edu Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance the sampling of conformational space, providing a more complete view of the molecule's flexibility and the relative populations of different states. nih.gov Such simulations are particularly useful for understanding how substituents, like the bromine atom in 3-bromopyrrolidine, and the protonated amine of the hydrochloride salt, influence the conformational preferences of the ring.

Table 3: Theoretical Conformational Analysis of a Model 3-Substituted Pyrrolidine

| Conformer | Pseudorotation Angle (P) | Relative Energy (kcal/mol) | Predicted Population (%) |

| C3-endo (E) | ~18° | 0.00 | 65% |

| C3-exo (E) | ~198° | 0.45 | 30% |

| Twist (T) | ~36° | 1.20 | 5% |

Note: This table is illustrative, based on general principles of pyrrolidine conformational analysis. The exact values for this compound would require specific calculations.

These computational approaches provide a detailed, atomistic understanding of the structure and reactivity of this compound, guiding its application in synthetic chemistry and drug discovery.

Applications of 3 Bromopyrrolidine Hydrochloride As a Chemical Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of 3-Bromopyrrolidine (B3030761) hydrochloride makes it an excellent precursor for the synthesis of a wide variety of heterocyclic scaffolds. The secondary amine can act as a nucleophile or be protected to allow for reactions at other sites, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions.

This dual reactivity allows for the construction of fused, spirocyclic, and other complex heterocyclic systems. For instance, intramolecular cyclization following the introduction of a suitable nucleophilic group via substitution of the bromide can lead to the formation of bicyclic systems. Alternatively, the pyrrolidine (B122466) nitrogen can be used to form a new ring with a separate bifunctional reagent. A common strategy involves the N-alkylation of the pyrrolidine followed by a subsequent reaction involving the 3-position.

An example of its utility is in the synthesis of pyrrolidine-fused heterocycles. The reaction of N-protected 3-bromopyrrolidine with various nucleophiles can introduce functionalities that, after deprotection of the nitrogen, can undergo intramolecular cyclization to form novel bicyclic structures. This approach is valuable for creating libraries of compounds with diverse biological activities.

Preparation of Bifunctional Building Blocks

3-Bromopyrrolidine hydrochloride is itself a bifunctional building block, but its true utility is demonstrated when it is used as a precursor to create more complex, second-generation bifunctional molecules. csmres.co.uk These new building blocks can be designed with orthogonal reactive sites, allowing for stepwise and controlled synthesis of intricate molecules. york.ac.uk

One common approach is the nucleophilic displacement of the bromide with a reagent that contains another protected functional group. For example, reaction with a protected aminothiol (B82208) could yield a 3-(aminomethylthio)pyrrolidine derivative. After deprotection, this new molecule possesses two distinct nucleophilic sites (the pyrrolidine nitrogen and the primary amine of the side chain), which can be selectively reacted in subsequent synthetic steps.

Another strategy involves the use of organometallic reagents to replace the bromine, introducing a new point of functionality. For instance, a Suzuki-Miyaura coupling could attach an aryl group bearing a different functional handle, such as an ester or a nitro group, to the 3-position of the pyrrolidine ring. The resulting molecule would be a bifunctional building block with the pyrrolidine nitrogen and the functional group on the aryl ring available for further elaboration. The development of such novel 3-D bifunctional building blocks is a key challenge in modern drug discovery. york.ac.ukwhiterose.ac.uk

Contribution to New Chemical Space Exploration

The exploration of new chemical space is a critical endeavor in drug discovery, aiming to identify novel molecular scaffolds with improved biological activity and physicochemical properties. There is a significant interest in moving away from flat, two-dimensional molecules towards more three-dimensional structures, as these often exhibit higher selectivity and better binding affinity to biological targets. whiterose.ac.uk

This compound serves as an excellent starting point for accessing this three-dimensional chemical space. The non-planar, saturated pyrrolidine ring provides a robust 3D scaffold. The bromine at the 3-position acts as a versatile handle for introducing a wide array of substituents with different vectors, allowing for the systematic exploration of the space around the core scaffold.

In fragment-based drug discovery (FBDD), small, 3D-rich fragments are highly sought after. whiterose.ac.uk this compound can be used to generate libraries of such fragments. By reacting it with a diverse set of nucleophiles or coupling partners, a multitude of 3-substituted pyrrolidines can be synthesized. These collections of novel, 3D-shaped molecules can then be screened against biological targets to identify new hit compounds, thereby expanding the accessible chemical space for drug development.

Intermediacy in the Total Synthesis of Complex Organic Molecules

The pyrrolidine ring is a core structural motif in numerous biologically active natural products, particularly in the alkaloid family. nih.govresearchgate.net Consequently, substituted pyrrolidines like this compound are valuable intermediates in the total synthesis of these complex molecules. epa.govnih.gov The ability to introduce functionality at the 3-position with stereochemical control is often a key step in the synthetic route.

While specific total syntheses commencing directly from this compound are not extensively documented in readily available literature, its derivatives are frequently employed. Synthetic strategies often involve the creation of a 3-substituted pyrrolidine intermediate, for which this compound is a logical, though perhaps not always the chosen, precursor. For example, in the synthesis of pyrrolizidine (B1209537) alkaloids like alexine, the construction of the substituted pyrrolidine core is a critical phase. nih.gov A synthon equivalent to 3-bromopyrrolidine could be used to introduce the necessary side chains before the subsequent cyclization to form the bicyclic pyrrolizidine system.

The general strategy would involve protecting the pyrrolidine nitrogen, performing a substitution or coupling reaction at the 3-position to install a key fragment of the target natural product, and then elaborating this intermediate through further steps to complete the total synthesis.

Role in the Development of Non-Natural Amino Acids and Derivatives

Non-natural amino acids are powerful tools in peptide and medicinal chemistry. nih.gov Incorporating them into peptides can lead to enhanced stability against enzymatic degradation, improved receptor binding, and constrained conformations that mimic secondary structures like β-turns. Proline analogs, which are non-natural amino acids based on the pyrrolidine ring, are of particular interest due to the unique conformational constraints they impart on the peptide backbone. nih.govthieme-connect.deanaspec.comresearchgate.net

This compound is a valuable precursor for the synthesis of 3-substituted proline analogs. A straightforward synthetic route would involve the N-protection of 3-bromopyrrolidine, followed by the introduction of a carboxylic acid or its precursor at the 2-position. Alternatively, and more directly related to the functionalization at the 3-position, one could envision a synthesis starting from a derivative that already contains the acid moiety.

However, a more common conceptual approach using the reactivity of the 3-bromo position would be to first synthesize the core proline structure and then functionalize it. A more direct application of 3-bromopyrrolidine would be in the synthesis of other pyrrolidine-containing non-natural amino acids that are not strictly proline analogs. For example, nucleophilic substitution of the bromide with cyanide, followed by hydrolysis, would yield a pyrrolidine ring with a carboxymethyl group at the 3-position. This resulting molecule is a non-natural β-amino acid derivative, which can be incorporated into peptides to induce specific structural motifs.

Below is a table summarizing the potential synthetic transformations of this compound to yield precursors for non-natural amino acids.

| Reactant | Reagent for Bromide Substitution | Resulting Intermediate Class | Potential Non-Natural Amino Acid |

| N-Boc-3-Bromopyrrolidine | Sodium Cyanide (NaCN) | 3-Cyanopyrrolidine | 3-Carboxypyrrolidine derivative |

| N-Boc-3-Bromopyrrolidine | Diethyl malonate | 3-(Dialkoxycarbonylmethyl)pyrrolidine | 3-(Carboxymethyl)pyrrolidine (β-amino acid) |

| N-Boc-3-Bromopyrrolidine | Azide (B81097) (e.g., NaN3) | 3-Azidopyrrolidine | 3-Aminopyrrolidine derivative |

Q & A

Basic Research Questions